molecular formula C4H5F3O3 B152306 (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid CAS No. 44864-47-3

(R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid

Cat. No. B152306
CAS RN: 44864-47-3
M. Wt: 158.08 g/mol
InChI Key: CTGJACFEVDCYMC-GSVOUGTGSA-N
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Description

(R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid is a chiral compound that has potential applications as a building block in organic synthesis due to its trifluoromethyl group and chiral center. The presence of both a hydroxyl and a carboxylic acid functional group makes it a versatile intermediate for various chemical transformations.

Synthesis Analysis

The synthesis of enantiomerically pure (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid can be achieved through biocatalytic methods. Shinella sp. R-6 has been identified as a microorganism capable of R-selective hydrolysis activity, which can be used to prepare the R-enantiomer of the acid from its corresponding amide. This method provides an efficient route to obtain the desired enantiomer using whole-cell biocatalysis .

Molecular Structure Analysis

The molecular structure of (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid is characterized by the presence of a trifluoromethyl group, which imparts unique electronic and steric properties to the molecule. The chiral center at the carbon bearing the hydroxyl group is responsible for its optical activity. The exact configuration of the chiral center can be determined through X-ray crystallography, as demonstrated in the resolution of racemic mixtures using chiral diols .

Chemical Reactions Analysis

The chemical reactivity of (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid is influenced by the electron-withdrawing trifluoromethyl group, which can affect the acidity of the carboxylic acid and the reactivity of the hydroxyl group. This compound can undergo various chemical reactions typical of carboxylic acids and alcohols, such as esterification, amidation, and oxidation. The enantiopure acid can serve as a precursor for further chiral synthesis, as seen in the production of chiral hydroxyalkanoic acids and their esters .

Physical and Chemical Properties Analysis

The physical properties of (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid, such as melting point, boiling point, and solubility, are influenced by the presence of both hydrophilic (hydroxyl and carboxyl groups) and hydrophobic (trifluoromethyl group) elements in the molecule. The chemical properties, including acidity and reactivity, are also affected by these functional groups. The compound's enantiomeric purity can be assessed using chiral gas chromatography, ensuring its suitability for use in enantioselective synthesis .

Scientific Research Applications

1. Biocatalytic Synthesis and Enantioselective Hydrolysis (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid has been explored in the context of biocatalytic synthesis. Microorganisms capable of enantioselectively hydrolyzing related compounds have been isolated for efficient preparation of both enantiomers of this acid (Fuhshuku et al., 2014). Similarly, Burkholderia phytofirmans and a novel amidase (Bp-Ami) have been used for the synthesis of the optically pure (R)-enantiomer (Wu et al., 2017).

2. Substrate Specificity in Amidases The substrate specificity of certain amidases for this compound has been a topic of research. Klebsiella oxytoca, for instance, has shown the ability to accept derivatives of this compound as substrates, highlighting a new synthetic route for its enantiomers (Shaw & Naughton, 2004).

3. Synthesis Methodologies Advancements in synthesis methodologies involving (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid have been made. For example, a convenient one-pot synthesis method for its derivatives was developed, emphasizing the importance of this compound in creating enantiopure derivatives (Li et al., 2013).

4. Crystal Structure Analysis The crystal structure of racemic versions of this compound has been analyzed to understand its molecular properties better. This analysis provides insights into the molecular arrangement and potential applications in various fields (Gerber & Betz, 2013).

Safety And Hazards

This involves understanding the safety measures needed to handle the compound and the possible hazards it could pose. Material Safety Data Sheets (MSDS) are often referred to for this information .

properties

IUPAC Name

(2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3O3/c1-3(10,2(8)9)4(5,6)7/h10H,1H3,(H,8,9)/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTGJACFEVDCYMC-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](C(=O)O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid

CAS RN

44864-47-3
Record name (2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

(R/S)-2-Hydroxy-2-methyl-3,3,3-trifluoropropanoic acid was resolved according to the resolution method described in European Patent Application No. EP 524781 (described for the preparation of the (S)-(−)-acid) except that (1S,2R)-norephedrine was used in place of (1R,2S)-norephedrine or (S)-(−)-1-phenylethylamine to yield the title compound, [α]D20 +18.1° C. (c, 8.8 in MeOH); NMR analysis of the acid in the presence of (R)-(+)-1-phenylethylaine gave an enantiomerical purity of >98%. NMR (CDCl3): 1.27 (s, 3H) for the (R)-enantiomer, 1.21 (s, 3H) for the (S)-enantiomer.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
NM Shaw, AB Naughton - Tetrahedron, 2004 - Elsevier
The substrate specificity of the heat-stable stereospecific amidase from Klebsiella oxytoca was investigated. In addition to the original substrate, 3,3,3-trifluoro-2-hydroxy-2-…
Number of citations: 24 www.sciencedirect.com
D Arslan, M Schoumacher, S Dilly… - Medicinal …, 2023 - ingentaconnect.com
Aims: The present work describes the synthesis and the biological evaluation of novel compounds acting as pyruvate dehydrogenase kinase (PDK) inhibitors. These drugs should …
Number of citations: 2 www.ingentaconnect.com
H Rueeger, R Lueoend, R Machauer… - Journal of Medicinal …, 2021 - ACS Publications
Starting from lead compound 4, the 1,4-oxazine headgroup was optimized to improve potency and brain penetration. Focusing at the 6-position of the 5-amino-1,4-oxazine, the insertion …
Number of citations: 7 pubs.acs.org
H Tang, A Yu, L Xing, X Chen, H Ding… - Journal of Medicinal …, 2023 - ACS Publications
The histone lysine methyltransferase NSD2 is overexpressed, translocated, or mutated in multiple types of cancers and has emerged as an attractive therapeutic target. However, the …
Number of citations: 3 pubs.acs.org
JS Parker, JF Bower, PM Murray, B Patel… - … Process Research & …, 2008 - ACS Publications
Kepner-Tregoe Decision Analysis was used to rank 22 potential routes to a back-up series of compounds in the PDK project. The ten highest scoring routes were evaluated practically, …
Number of citations: 24 pubs.acs.org

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